Fusidic acid is a steroid antibiotic initially isolated from the fungus Fusidium coccineum. [, ] It is classified as a fusidane antibiotic, characterized by a unique tetracyclic ring system. Fusidic acid plays a significant role in scientific research, particularly in the fields of microbiology, biochemistry, and medicinal chemistry, due to its specific mechanism of action targeting bacterial protein synthesis.
Fusidic acid, the parent compound, is produced through fermentation processes involving Fusidium coccineum. The oxidation of fusidic acid yields 27-Oxo-fusidic Acid, which can be synthesized using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
27-Oxo-fusidic Acid falls under the classification of antibiotics, specifically within the category of protein synthesis inhibitors. It is structurally classified as a steroid and is part of the larger family of fusidane antibiotics.
The synthesis of 27-Oxo-fusidic Acid primarily involves the oxidation of fusidic acid. This transformation can be achieved through several methods:
The synthetic routes may vary based on the desired purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the final product effectively.
The molecular formula for 27-Oxo-fusidic Acid is C31H46O7. It features a complex steroid structure with multiple functional groups that contribute to its biological activity.
27-Oxo-fusidic Acid can undergo various chemical reactions:
Common reagents for these reactions include sodium borohydride and lithium aluminum hydride for reductions, while solvents like methanol and dimethyl sulfoxide are frequently employed.
The primary mechanism of action for 27-Oxo-fusidic Acid involves the inhibition of bacterial protein synthesis. This compound specifically targets elongation factor G (EF-G), a crucial protein in the translocation process during protein synthesis in bacteria.
By binding to EF-G, 27-Oxo-fusidic Acid prevents its function, thereby disrupting the synthesis of essential proteins necessary for bacterial growth and survival. This mechanism mirrors that of fusidic acid itself.
27-Oxo-fusidic Acid is characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its solubility characteristics are influenced by its steroidal structure and functional groups.
27-Oxo-fusidic Acid has several applications in scientific research:
27-Oxo-fusidic Acid (CAS Registry Number: 1415035-94-7) is a structurally modified derivative of the natural antibiotic fusidic acid. Its systematic IUPAC name is (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid, reflecting the complex tetracyclic triterpenoid structure with specific stereochemical configurations [3] [8]. The molecular formula is C31H46O7, with a molecular weight of 530.7 g/mol, distinguishing it from the parent fusidic acid (C31H48O6) by the replacement of a methyl group with an oxo group at the C-27 position [3] [10]. This compound is pharmacologically designated as Fusidic Acid EP Impurity F in quality control contexts, highlighting its significance as a metabolite and degradation product in pharmaceutical preparations of fusidic acid [3] [8].
Table 1: Nomenclature and Identification of 27-Oxo-fusidic Acid
Identification Parameter | Details |
---|---|
Systematic IUPAC Name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
CAS Registry Number | 1415035-94-7 |
European Pharmacopoeia Designation | Fusidic Acid EP Impurity F |
Alternative Designations | 26-Oxofusidic acid, Sodium Fusidate Impurity F, Fusidic Acid Impurity F |
Molecular Formula | C31H46O7 |
Molecular Weight | 530.7 g/mol |
The stereochemical configuration is critical to its biological activity, with specific chiral centers maintaining the characteristic chair-boat-chair conformation of the fusidane core. The introduction of the C-27 keto group alters the electronic properties of the side chain while preserving the essential structural framework required for binding to biological targets like elongation factor G (EF-G) [3] [9]. The compound's canonical SMILES representation is CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C, and its standard InChIKey is OZMOUWFCJHVIQT-CEDPPNKGSA-N, providing machine-readable identifiers for chemical databases and computational studies [3] [10].
The structural characterization of 27-Oxo-fusidic Acid relies heavily on advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Key 1H-NMR and 13C-NMR chemical shifts provide definitive evidence of the C-27 oxidation. The most significant change compared to fusidic acid is the disappearance of the Me-27 methyl singlet (δH 1.67 in fusidic acid) and the appearance of a ketone carbonyl signal at δC 201.5 ppm in the 13C-NMR spectrum [5] [3]. Additional diagnostic signals include the deshielding of C-25 and shielding of C-26 due to the electron-withdrawing effect of the carbonyl group [5].
Table 2: Key Spectroscopic Markers for 27-Oxo-fusidic Acid
Spectroscopic Method | Key Features |
---|---|
13C-NMR | C-27 carbonyl at δC 201.5; C-25 deshielded to δC 45.2; C-26 shielded to δC 28.1; Retention of C-3 (δC 73.5) and C-11 (δC 73.8) hydroxyl signals |
1H-NMR | H-22 multiplet at δH 2.43–2.61; H-16 acetate signal at δH 5.88 (d, J=8.3 Hz); Characteristic vinyl proton at δH 6.10 (C-17) |
HR-MS | [M-H]- ion at m/z 529.3244 (calculated for C31H45O7: 529.3167); Characteristic fragmentation pattern showing loss of acetyl group (–60 amu) and H2O (–18 amu) |
2D NMR | HMBC correlations: H-27 to C-25/C-26; H-16 to acetate carbonyl; COSY correlations confirm connectivity of the oxidized side chain |
2D NMR techniques, including 1H-1H COSY, HSQC, and HMBC, have been instrumental in confirming the position of the oxo group and the geometric configuration of the side chain. The HMBC spectrum shows a critical three-bond correlation between the C-27 carbonyl carbon and the protons at C-25 and C-26, confirming the oxidation site [5] [6]. Additionally, the retention of the Δ17(20),24 conjugated diene system is confirmed by characteristic vinyl proton signals at δH 5.90 (H-20) and 6.10 (H-17), with coupling patterns consistent with the (17Z) configuration [3] [10]. The stereochemistry at C-20 and C-24 is further confirmed through NOESY experiments, which show nuclear Overhauser effects between H-20 and H-18 methyl protons, maintaining the same spatial orientation as fusidic acid [5].
The structural distinction between 27-Oxo-fusidic Acid and fusidic acid lies primarily in the oxidation state of the C-27 side chain methyl group. While fusidic acid possesses a C-27 methyl group (CH3-27), 27-Oxo-fusidic Acid features a ketone functionality (-CO-) at this position. This modification transforms the terminal methyl into an α,β-unsaturated ketone within the conjugated diene system, significantly altering the electronic properties and steric bulk of the side chain without modifying the fusidane core structure [3] [5]. This structural change has profound implications for biological activity, as the side chain is known to interact with a hydrophobic pocket in elongation factor G (EF-G) [2] [9].
Table 3: Structural and Functional Comparison with Fusidic Acid and Key Derivatives
Feature | Fusidic Acid | 27-Oxo-fusidic Acid | Halogenated Derivatives | 3-Keto Derivatives |
---|---|---|---|---|
Molecular Formula | C31H48O6 | C31H46O7 | C31H45O6Cl (e.g.) | C31H46O7 (e.g.) |
C-27 Group | -CH3 | -CHO | -CH2Cl (varies) | -CH3 |
Antibacterial Activity | Potent against Gram-positive bacteria | Reduced activity (4–8 fold increase in MIC) | Variable (compound-specific) | Moderate (4-fold reduction) |
Key Structural Feature | Δ17(20),24 diene with terminal methyl | Conjugated enone system (Δ17(20),24) | Halogen at C-26 position | Ketone at C-3 position |
Role in SAR | Reference compound | Metabolite/Impurity | Improved resistance profile in some analogs | Tolerated modification |
Biological evaluations reveal that oxidation at C-27 reduces antibacterial potency against Gram-positive pathogens like Staphylococcus aureus. Minimum inhibitory concentration (MIC) studies demonstrate a 4–8 fold decrease in activity compared to fusidic acid [5] [9]. This diminished activity is attributed to the altered hydrophobicity and steric fit within the EF-G binding pocket, which normally accommodates the non-polar methyl terminus of fusidic acid [2] [9]. Molecular docking studies indicate that the C-27 carbonyl group may introduce unfavorable polar interactions or reduce van der Waals contacts within this hydrophobic binding site [5] [9].
Among fusidic acid derivatives, the C-27 oxidized analog exhibits a unique structural position. Modifications at other positions have varying effects:
Structurally, 27-Oxo-fusidic Acid serves as a metabolic intermediate in the biotransformation pathway of fusidic acid. Microbial oxidation studies using Cunninghamella echinulata demonstrate its formation via cytochrome P450-mediated oxidation of the C-27 methyl group, progressing through a 27-hydroxylated intermediate [5]. This positions 27-Oxo-fusidic Acid as both a pharmaceutical impurity and a biotransformation product, with its presence in formulations requiring strict control to ensure fusidic acid's efficacy and stability [3] [8]. The compound's significance extends beyond impurity status, however, as it remains a valuable SAR probe for understanding the steric and electronic requirements for EF-G inhibition [9].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0